2,2-Dimethyl-3-[methyl(2-methylpropyl)amino]propan-1-ol
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Overview
Description
2,2-Dimethyl-3-[methyl(2-methylpropyl)amino]propan-1-ol is an organic compound with the molecular formula C10H23NO. This compound is characterized by its unique structure, which includes a tertiary amine and a hydroxyl group. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[methyl(2-methylpropyl)amino]propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropanal with methylamine and 2-methylpropylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-[methyl(2-methylpropyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
2,2-Dimethyl-3-[methyl(2-methylpropyl)amino]propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-[methyl(2-methylpropyl)amino]propan-1-ol involves its interaction with various molecular targets. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Isobutanol (2-Methylpropan-1-ol): Similar in structure but lacks the amine group.
1-Amino-2-methyl-2-propanol: Contains an amino group but differs in the position of the hydroxyl group.
2,2-Dimethyl-1,3-propanediol: Similar backbone but has two hydroxyl groups instead of an amine and a hydroxyl group.
Uniqueness
2,2-Dimethyl-3-[methyl(2-methylpropyl)amino]propan-1-ol is unique due to its combination of a tertiary amine and a hydroxyl group, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Biological Activity
2,2-Dimethyl-3-[methyl(2-methylpropyl)amino]propan-1-ol, also known by its CAS number 1247390-75-5, is an organic compound characterized by its unique structure that includes a tertiary amine and a hydroxyl group. This compound has garnered interest in various fields, including chemistry and pharmacology, due to its potential biological activities.
- Molecular Formula : C10H23NO
- Molecular Weight : 173.29572 g/mol
The compound's structure allows it to participate in various chemical reactions, such as oxidation and substitution, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and ionic interactions. The hydroxyl group enhances its reactivity and potential for forming complexes with biomolecules.
Biological Activities
Research into the biological activities of this compound has indicated several promising areas:
1. Anticancer Activity
Recent studies have explored the potential anticancer properties of compounds structurally related to this compound. For instance, a related compound was found to inhibit the proliferation of malignant peripheral nerve sheath tumors (MPNST) by promoting apoptosis in cancer cells. This suggests that similar compounds might exhibit anticancer effects through modulation of signaling pathways such as AKT and ERK .
2. Antimicrobial Activity
Preliminary investigations suggest that compounds with tertiary amine structures can exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
3. Neuroprotective Effects
Given the presence of the amine group, there is potential for neuroprotective effects. Compounds with similar structures have been studied for their ability to enhance neurotransmitter release or protect against neurodegenerative processes.
Case Studies and Research Findings
A comprehensive review of literature highlights various studies focusing on the biological activities of amines similar to this compound. Below are key findings:
Properties
IUPAC Name |
2,2-dimethyl-3-[methyl(2-methylpropyl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-9(2)6-11(5)7-10(3,4)8-12/h9,12H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNNEOCXYCTUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)CC(C)(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247390-75-5 |
Source
|
Record name | 2,2-dimethyl-3-[methyl(2-methylpropyl)amino]propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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